(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride
Description
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride is a chiral compound with a unique structure that includes an amino group, a methyl group, and a methylsulfanyl group
Properties
IUPAC Name |
(3R)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVETFSOHYWIP-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CCSC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408229-31-1 | |
| Record name | 2-Pentanol, 3-amino-2-methyl-5-(methylthio)-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the desired stereochemistry. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds are known for their biological activity and are used in the synthesis of various heterocycles.
3(5)-substituted pyrazoles: These compounds have similar structural features and are used in similar applications.
Uniqueness
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a methylsulfanyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(3R)-3-amino-2-methyl-5-(methylsulfanyl)pentan-2-ol hydrochloride is a chiral compound characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a pentan-2-ol backbone. This compound is gaining attention due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its hydrochloride salt form enhances solubility, making it more suitable for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 199.74 g/mol |
| CAS Number | 1408229-31-1 |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group participates in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Potential Applications
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially impacting metabolic pathways.
- Ligand in Biochemical Assays : It has been explored as a ligand in various biochemical assays, demonstrating its versatility in research settings.
- Therapeutic Effects : Preliminary studies suggest potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Study on Enzyme Interaction
A study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor for cyclin-dependent kinase 9 (CDK9). The results indicated that it exhibited significant inhibition at low micromolar concentrations, suggesting its potential utility in cancer therapeutics .
Antiviral Activity
In another study, this compound was evaluated for antiviral properties against various viral strains. The compound demonstrated promising activity against certain viruses at concentrations that did not exhibit cytotoxicity, indicating its potential as a lead compound for antiviral drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| (3R)-3-amino-2-methylpentan-2-ol hydrochloride | Lacks the methylsulfanyl group; reduced hydrophobicity. |
| (3R)-3-amino-5-(methylsulfanyl)pentan-2-ol hydrochloride | Similar structure but different positioning of groups affecting reactivity. |
The unique combination of both amino and methylsulfanyl groups in this compound provides a balance of hydrophilic and hydrophobic properties, enhancing its applicability across various research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
